molecular formula C14H15F2N3O2S B7004360 N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide

Cat. No.: B7004360
M. Wt: 327.35 g/mol
InChI Key: HTMIZMLPCBAXAC-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structural features of this compound, such as the cyclopropyl group and the difluorophenyl moiety, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c15-11-2-1-3-12(16)10(11)6-7-22(20,21)19-13-8-17-18-14(13)9-4-5-9/h1-3,8-9,19H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMIZMLPCBAXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NN2)NS(=O)(=O)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the cyclopropyl group: This step may involve the cyclopropanation of an appropriate precursor using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the difluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopropyl group.

    Reduction: Reduction reactions could target the sulfonamide group or the aromatic ring.

    Substitution: The difluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential use as an antimicrobial or anti-inflammatory agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound might interact with enzymes involved in folate synthesis or other metabolic pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Celecoxib: A sulfonamide-based drug used as a COX-2 inhibitor.

    Furosemide: A sulfonamide diuretic used to treat fluid retention.

Uniqueness

N-(5-cyclopropyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)ethanesulfonamide is unique due to its specific structural features, such as the cyclopropyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

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